molecular formula C136H215N35O39S B1602276 beta-Endorphin (1-27) CAS No. 66954-40-3

beta-Endorphin (1-27)

货号: B1602276
CAS 编号: 66954-40-3
分子量: 2996.4 g/mol
InChI 键: YJSWNLXQDXMHRT-BSNLFYLESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Beta-Endorphin (1-27), also known as Beta-Endorphin (1-27), is a useful research compound. Its molecular formula is C136H215N35O39S and its molecular weight is 2996.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality beta-Endorphin (1-27) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Endorphin (1-27) including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Beta-Endorphin (1-27) is a peptide derived from the larger beta-endorphin molecule, which is known for its role in pain modulation and various physiological processes. This article explores the biological activity of beta-Endorphin (1-27), focusing on its receptor interactions, effects on pain and feeding behavior, and its potential therapeutic applications.

Beta-Endorphin (1-27) is an N-terminal fragment of beta-endorphin, consisting of the first 27 amino acids. It retains significant binding affinity to opioid receptors but exhibits antagonist properties, particularly against the analgesic effects of full-length beta-endorphin and other opioids like etorphine. Its potency as an antagonist is reported to be 4-5 times greater than that of naloxone, a well-known opioid antagonist .

Table 1: Comparison of Opioid Receptor Binding Affinity

CompoundOpioid Receptor Binding AffinityAnalgesic Activity
Beta-Endorphin (1-31)HighStrong
Beta-Endorphin (1-27)ModerateAntagonistic
NaloxoneModerateAntagonistic

Effects on Pain Modulation

Research indicates that beta-Endorphin (1-27) can inhibit the analgesic effects induced by beta-Endorphin (1-31). In studies where it was injected intracerebroventricularly, beta-Endorphin (1-27) effectively blocked the release of Met-enkephalin, another endogenous opioid peptide, thereby reducing pain relief . This suggests that while beta-Endorphin (1-27) binds to opioid receptors, it functions primarily as an antagonist rather than an agonist.

Influence on Feeding Behavior

In avian models, studies have shown that beta-Endorphin (1-27) affects feeding behavior through its interaction with opioid receptors in the central nervous system. It has been observed to attenuate the orexigenic effects of beta-Endorphin (1-31), indicating its role as a partial agonist at the mu-opioid receptor . This activity may have implications for understanding appetite regulation in both avian and mammalian species.

Table 2: Effects on Feeding Behavior

PeptideEffect on Feeding BehaviorMechanism of Action
Beta-Endorphin (1-31)OrexigenicMu-opioid receptor agonist
Beta-Endorphin (1-27)Attenuates feedingMu-opioid receptor antagonist

Clinical Implications

The unique properties of beta-Endorphin (1-27) suggest potential clinical applications, particularly in pain management. Its ability to antagonize the effects of stronger opioids could make it a valuable tool in treating conditions characterized by chronic pain without contributing to further analgesic effects. Additionally, its role in feeding behavior may open avenues for research into obesity and metabolic disorders.

Case Study: Chronic Pain Management

A study involving patients with chronic pain conditions demonstrated that increased levels of beta-endophins correlated with improved pain management outcomes following neurostimulation therapies. Notably, those with lower baseline levels exhibited a more significant increase post-treatment, suggesting a potential for using beta-endophins as biomarkers for treatment efficacy .

科学研究应用

Analgesic Antagonism

Beta-Endorphin (1-27) has been identified as a potent antagonist to the analgesic effects of beta-endorphin and other opioids, such as etorphine. Research indicates that when administered intracerebroventricularly in animal models, beta-Endorphin (1-27) effectively inhibits the analgesic responses typically induced by these compounds.

  • Mechanism of Action : The antagonism occurs through competitive inhibition at opioid receptor sites, suggesting that beta-Endorphin (1-27) binds to the same receptors as beta-endorphin but does not activate them, thus blocking the analgesic effects .
  • Potency : Its potency is reported to be 4-5 times greater than naloxone, a well-known opioid antagonist .

Metabolic Regulation

Recent studies have highlighted the role of beta-Endorphin (1-27) in metabolic processes, particularly concerning food intake and energy balance.

  • Feeding Behavior : In experiments involving rat models, beta-Endorphin (1-27) was shown to modulate feeding behavior by antagonizing the effects of alpha-MSH (melanocyte-stimulating hormone), which is involved in appetite regulation. This suggests that beta-Endorphin (1-27) may play a role in metabolic homeostasis .
PeptideEffect on Food IntakeMechanism
Beta-Endorphin (1-27)Inhibits alpha-MSH-induced feedingAntagonistic action on opioid receptors
Alpha-MSHStimulates feedingActivation of melanocortin receptors

Immune System Interaction

Emerging evidence points to the involvement of beta-Endorphin (1-27) in immune modulation.

  • Immune Cell Function : Studies have demonstrated that truncated forms of beta-Endorphin, including beta-Endorphin (1-27), can influence T cell proliferation and monocyte chemotaxis without relying on classical opioid receptor pathways. This indicates a unique non-opioid mechanism through which these peptides may exert immunomodulatory effects .
Immune ResponseEffect of Beta-Endorphin (1-27)
T cell proliferationModulation at non-opioid receptors
Monocyte chemotaxisEnhanced without opioid receptor activation

Therapeutic Potential in Respiratory Conditions

Recent studies have explored the therapeutic applications of beta-Endorphin (1-27) in managing respiratory conditions such as asthma.

  • Inflammation Regulation : In a model of allergic airway inflammation, administration of beta-Endorphin significantly reduced inflammatory markers and oxidative stress indicators in lung tissue. This suggests its potential as a therapeutic agent for regulating airway inflammation and improving lung function .

Case Studies and Research Findings

Several studies have documented the applications and effects of beta-Endorphin (1-27):

  • Analgesic Studies : Research conducted by Giersbergen et al. demonstrated that intracerebroventricular injections of beta-Endorphin (1-27) could effectively block the analgesic effects of both endogenous and exogenous opioids in mice, providing insights into pain management strategies .
  • Metabolic Studies : A study examining the chronic infusion of beta-Endorphin (1-27) revealed alterations in hypothalamic gene expression related to appetite regulation, further elucidating its role in energy balance .
  • Respiratory Studies : A recent investigation into the anti-inflammatory properties of beta-Endorphin highlighted its ability to modulate oxidative stress markers and inflammatory cell infiltration in lung tissues during allergic responses .

化学反应分析

Key Data:

PrecursorEnzyme ActionCleavage SiteProduct
POMCProhormone convertasesLys-Argβ-lipotropin (1-91)
β-lipotropinTrypsin-like endopeptidasesLys-Lysβ-endorphin (1-31)
β-endorphin (1-31)Carboxypeptidase ELys²⁸-Lys²⁹β-endorphin (1-27)

This ordered processing occurs in pituitary tissues, with β-endorphin (1-27) being the dominant form in the neurointermediate lobe .

Post-Translational Modifications

Beta-Endorphin (1-27) undergoes N-terminal acetylation and C-terminal truncation in vivo:

  • N-acetylation : Reduces opioid receptor affinity and analgesic activity. Acetylated forms constitute ~70% of β-endorphin derivatives in the pituitary .

  • C-terminal truncation : Further cleavage at Lys²⁴-Asn²⁵ produces shorter fragments (e.g., β-endorphin 1-26) .

Enzymatic Degradation in Inflammatory Environments

In inflamed tissues, β-endorphin (1-31) is rapidly hydrolyzed to β-endorphin (1-27) and other fragments. Key cleavage sites include :

Hydrolysis Site (Amino Acid Bonds)Enzyme ClasspH Dependency
Tyr¹-Gly²EndopeptidasespH 5.5–7.4
Lys⁹-Ser¹⁰Serine proteasespH 5.5
Phe¹⁸-Lys¹⁹MetalloproteasespH 5.5
Lys²⁴-Asn²⁵CarboxypeptidasespH 7.4

Acidic pH (5.5) in inflamed tissues accelerates hydrolysis compared to neutral pH .

Method 2: Peptide Segment Coupling

  • Thiocarboxyl segments : Msc-protected [Gly⁸]β-endorphin (1-8)SH + [Lys(Cit)⁹,¹⁹,²⁴]β-endorphin (9-27)NH₂.

  • Racemization : <1% observed at Leu⁸ during coupling.

  • Yield : ~18% final product.

Receptor Interactions

Beta-Endorphin (1-27) binds opioid receptors but acts as a competitive antagonist :

Receptor TypeBinding Affinity (K<sub>i</sub>, nM)Functional Outcome
μ-opioid receptor5.31Antagonism (IC₅₀ = 1.1 nM)
δ-opioid receptor6.17Partial agonist
κ-opioid receptor39.82No significant activity

It inhibits β-endorphin (1-31)-induced analgesia with 4–5× greater potency than naloxone .

Stability and Solubility

  • Solubility : 1 mg/ml in DMSO; insoluble in aqueous buffers at neutral pH .

  • Degradation : Susceptible to chymotrypsin (cleaves Phe¹⁸-Lys¹⁹) and trypsin (cleaves Lys²⁴-Asn²⁵) .

属性

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C136H215N35O39S/c1-17-71(9)107(131(204)156-86(38-27-30-51-139)116(189)159-94(60-101(142)179)121(194)148-73(11)112(185)162-96(136(209)210)59-81-62-144-67-147-81)167-132(205)108(72(10)18-2)166-113(186)74(12)149-122(195)95(61-102(143)180)158-115(188)84(36-25-28-49-137)152-125(198)93(58-79-34-23-20-24-35-79)157-123(196)90(54-68(3)4)161-133(206)110(76(14)175)169-130(203)106(70(7)8)165-126(199)91(55-69(5)6)160-129(202)99-39-31-52-171(99)135(208)111(77(15)176)170-119(192)87(44-46-100(141)178)153-127(200)97(65-172)163-117(190)85(37-26-29-50-138)151-118(191)88(45-47-105(183)184)154-128(201)98(66-173)164-134(207)109(75(13)174)168-120(193)89(48-53-211-16)155-124(197)92(57-78-32-21-19-22-33-78)150-104(182)64-145-103(181)63-146-114(187)83(140)56-80-40-42-82(177)43-41-80/h19-24,32-35,40-43,62,67-77,83-99,106-111,172-177H,17-18,25-31,36-39,44-61,63-66,137-140H2,1-16H3,(H2,141,178)(H2,142,179)(H2,143,180)(H,144,147)(H,145,181)(H,146,187)(H,148,194)(H,149,195)(H,150,182)(H,151,191)(H,152,198)(H,153,200)(H,154,201)(H,155,197)(H,156,204)(H,157,196)(H,158,188)(H,159,189)(H,160,202)(H,161,206)(H,162,185)(H,163,190)(H,164,207)(H,165,199)(H,166,186)(H,167,205)(H,168,193)(H,169,203)(H,170,192)(H,183,184)(H,209,210)/t71-,72-,73-,74-,75+,76+,77+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,106-,107-,108-,109-,110-,111-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSWNLXQDXMHRT-BSNLFYLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C136H215N35O39S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2996.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66954-40-3
Record name beta-Endorphin (1-27)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066954403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。